
(2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione; trifluoroacetic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.
Piperazine Addition: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazin-1-yl group.
Formation of the But-2-ene-1,4-dione Structure: This step involves the formation of the but-2-ene-1,4-dione structure through a series of condensation reactions.
Final Assembly and Purification: The final compound is assembled and purified using techniques such as recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of trifluoroacetic acid as a catalyst or reagent can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and but-2-ene-1,4-dione moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products include halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers and other materials to improve their properties.
Biology and Medicine
Biochemistry: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry
Chemical Manufacturing: The compound can be used in the production of specialty chemicals and advanced materials.
Agriculture: It may have applications in the development of agrochemicals and pesticides.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The piperazin-1-yl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl and but-2-ene-1,4-dione moieties can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-1-(4-hydroxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-1-(4-chlorophenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methoxy Group: The presence of the methoxy group in (2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione enhances its electron-donating properties, potentially increasing its reactivity in certain chemical reactions.
Trifluoroacetic Acid: The use of trifluoroacetic acid in the synthesis and purification processes can improve the compound’s stability and solubility.
Propiedades
Fórmula molecular |
C17H19F3N2O5 |
|---|---|
Peso molecular |
388.34 g/mol |
Nombre IUPAC |
(E)-1-(4-methoxyphenyl)-4-piperazin-1-ylbut-2-ene-1,4-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H18N2O3.C2HF3O2/c1-20-13-4-2-12(3-5-13)14(18)6-7-15(19)17-10-8-16-9-11-17;3-2(4,5)1(6)7/h2-7,16H,8-11H2,1H3;(H,6,7)/b7-6+; |
Clave InChI |
FXBSOXIEMBFWQY-UHDJGPCESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)/C=C/C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C=CC(=O)N2CCNCC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




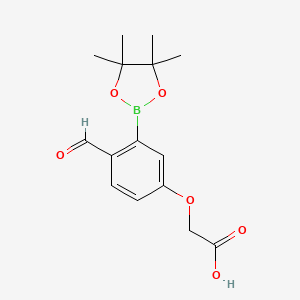
![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
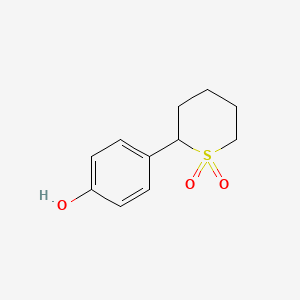
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)
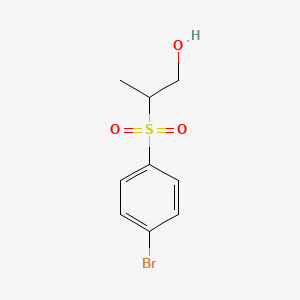
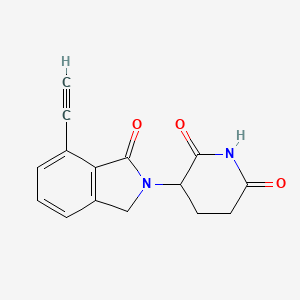
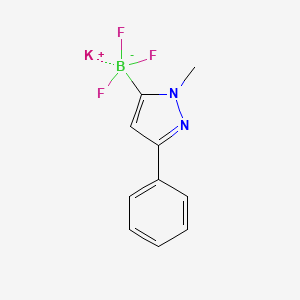
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
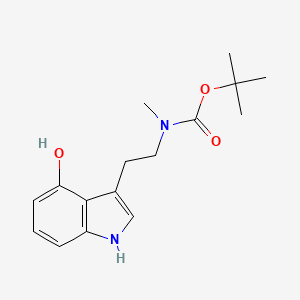
amine hydrochloride](/img/structure/B15297156.png)
